![molecular formula C16H24N4O5 B15214297 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate CAS No. 81532-73-2](/img/structure/B15214297.png)
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a piperazine ring with a cyclopenta[d]pyrimidine core, making it a valuable candidate for various pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate typically involves the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the cyclopenta[d]pyrimidine core. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[d]pyrimidine intermediate.
Isopropoxy Group Addition: The isopropoxy group is added through an alkylation reaction, typically using isopropyl halides in the presence of a base.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyclopenta[d]pyrimidine core, potentially converting it to a dihydro derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and alkyl halides are employed under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Dihydro derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in biological assays to investigate its effects on cellular pathways and receptor interactions.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazine Derivatives: Various piperazine derivatives are known for their wide range of biological activities.
Uniqueness
4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate stands out due to its unique combination of a piperazine ring and a cyclopenta[d]pyrimidine core, which imparts distinct pharmacological properties. This structural uniqueness makes it a valuable compound for further research and development.
Propiedades
Número CAS |
81532-73-2 |
|---|---|
Fórmula molecular |
C16H24N4O5 |
Peso molecular |
352.39 g/mol |
Nombre IUPAC |
oxalic acid;2-piperazin-1-yl-4-propan-2-yloxy-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C14H22N4O.C2H2O4/c1-10(2)19-13-11-4-3-5-12(11)16-14(17-13)18-8-6-15-7-9-18;3-1(4)2(5)6/h10,15H,3-9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
GDXZWQHANJFEKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=NC2=C1CCC2)N3CCNCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


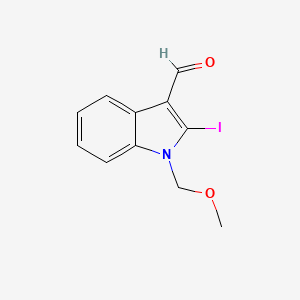
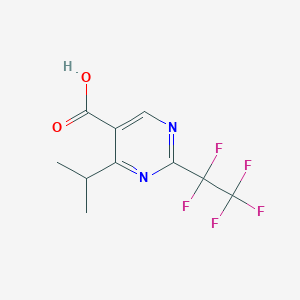
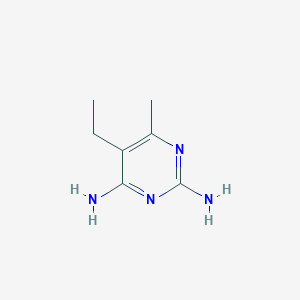
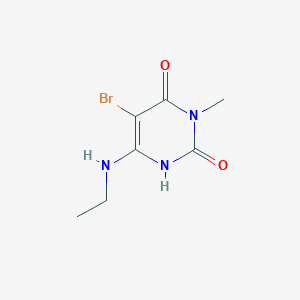
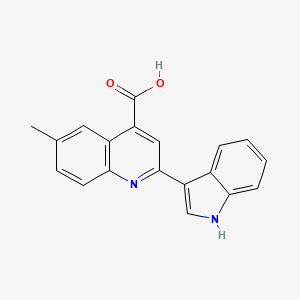


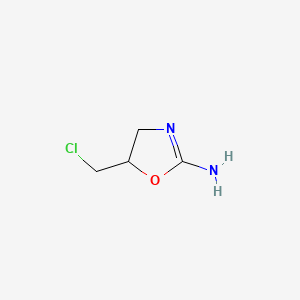

![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
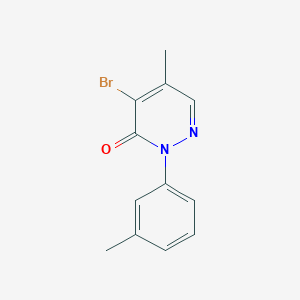


![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
